5-Aza-4'-thio-2'-deoxycytidine

描述

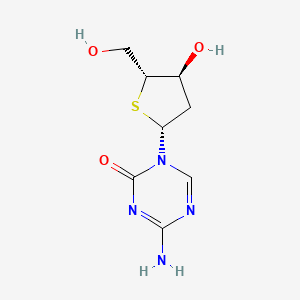

5-Aza-4’-thio-2’-deoxycytidine is a cytidine analog that incorporates an aza modification (nitrogen in place of carbon) of the cytosine base and a thioether modification of the deoxyribose sugar . This compound is a DNA methyltransferase inhibitor, which means it can decrease 5’-cytosine methylation, leading to the re-expression of tumor suppressor genes and potentially halting tumor progression . It is considered a promising agent in clinical development due to its efficacy and low toxicity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aza-4’-thio-2’-deoxycytidine involves several key steps. Starting from a diol compound, the synthesis proceeds through the formation of a cyclic tetraisopropyldisilyloxy derivative. This intermediate is then reacted with 5-azacytosine to yield a mixture of alpha and beta coupled isomers. The primary silyloxy group is selectively deprotected, allowing for the chromatographic isolation of the purified beta isomer .

Industrial Production Methods

For industrial production, the compound is typically prepared by dissolving the main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol (PEG300) and Tween 80. The mixture is then clarified with deionized water .

化学反应分析

Types of Reactions

5-Aza-4’-thio-2’-deoxycytidine undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions due to the presence of the aza and thioether modifications.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving 5-Aza-4’-thio-2’-deoxycytidine include:

- Dimethyl sulfoxide (DMSO)

- Polyethylene glycol (PEG300)

- Tween 80

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, modified at the aza or thioether positions .

科学研究应用

5-Aza-4’-thio-2’-deoxycytidine has a wide range of scientific research applications:

- Chemistry : Used as a DNA methyltransferase inhibitor to study DNA methylation and gene expression.

- Biology : Investigated for its role in re-expressing tumor suppressor genes and halting tumor progression .

- Medicine : Explored as a potential treatment for myelodysplastic syndromes and acute myeloid leukemia .

- Industry : Utilized in the development of new therapeutic agents due to its low toxicity and high efficacy .

作用机制

The primary mechanism of action of 5-Aza-4’-thio-2’-deoxycytidine involves the inhibition of DNA methyltransferase 1 (DNMT1). This enzyme is responsible for maintaining DNA methylation patterns during DNA replication. By depleting DNMT1, the compound leads to hypomethylation of DNA, resulting in the re-expression of silenced genes, including tumor suppressor genes . This mechanism is crucial for its anti-tumor activity .

相似化合物的比较

Similar Compounds

- 5-Aza-2’-deoxycytidine (decitabine)

- 5-Aza-cytidine (azacitidine)

- 4’-thio-2’-deoxycytidine

Comparison

5-Aza-4’-thio-2’-deoxycytidine is unique due to its dual modifications: the aza modification of the cytosine base and the thioether modification of the deoxyribose sugar. These modifications result in a compound that is more selective and less toxic compared to other DNA methyltransferase inhibitors like decitabine and azacitidine . Additionally, it has shown efficacy in preclinical studies with lower off-target activities .

生物活性

5-Aza-4'-thio-2'-deoxycytidine (aza-T-dCyd) is a novel nucleoside analog that has gained attention for its potential as an anticancer agent, particularly due to its ability to inhibit DNA methyltransferase 1 (DNMT1). This compound has been studied for its biological activity in various cancer models, demonstrating significant effects on cell cycle regulation, apoptosis, and gene expression.

Aza-T-dCyd functions primarily as a DNMT1 inhibitor, leading to the depletion of this enzyme in cancer cells. By inhibiting DNMT1, aza-T-dCyd promotes DNA hypomethylation, which can reactivate silenced tumor suppressor genes. This mechanism is crucial in cancer therapy as it targets the epigenetic modifications that often contribute to tumorigenesis.

Key Research Findings

- Cell Cycle Arrest : Research indicates that aza-T-dCyd induces cell cycle arrest at the G2/M phase in various cancer cell lines. For instance, in HCT116 cells, treatment with aza-T-dCyd resulted in significant G2/M arrest compared to controls and was more effective than decitabine at similar concentrations (0.5 µM and 5 µM) .

- Apoptosis Induction : Aza-T-dCyd has been shown to induce apoptosis more effectively than decitabine. In studies involving MCF7 and HCT116 cells, aza-T-dCyd treatment led to a twofold increase in apoptosis compared to decitabine . The mechanism involves upregulation of pro-apoptotic markers such as γH2AX and p21, alongside activation of checkpoint kinase 1 (pChk1) .

- Mutagenic Potential : Interestingly, aza-T-dCyd has been associated with the induction of C>G transversions, which are mutations linked to lymphoid oncogenesis. In murine models, treatment with aza-T-dCyd resulted in significant mutational changes in genes associated with lymphoid leukemia . This raises important considerations regarding the long-term effects of aza-T-dCyd in therapeutic contexts.

Comparative Efficacy

In comparative studies between aza-T-dCyd and other DNMT inhibitors like decitabine and azacitidine, aza-T-dCyd demonstrated a higher therapeutic index with reduced off-target effects. This is attributed to its distinct metabolic pathway and lower toxicity profile, making it a promising candidate for clinical applications .

Tables of Biological Activity

| Parameter | Aza-T-dCyd | Decitabine | Azacitidine |

|---|---|---|---|

| Cell Cycle Arrest (G2/M) | Significant | Moderate | Low |

| Apoptosis Induction | High | Moderate | Low |

| DNMT1 Depletion | Effective | Effective | Effective |

| Off-target Toxicity | Low | Moderate | High |

Case Studies

- Myelodysplastic Syndromes (MDS) : In a preclinical model of MDS, aza-T-dCyd showed promising results by significantly depleting DNMT1 levels while maintaining lower toxicity compared to traditional therapies .

- Xenograft Models : Aza-T-dCyd was tested in various xenograft models including HCT-116 colon carcinoma and HL-60 leukemia. Results indicated that aza-T-dCyd not only inhibited tumor growth but also led to favorable survival outcomes in treated mice .

- Long-term Effects : Ongoing studies are assessing the long-term mutagenic effects of aza-T-dCyd treatment in murine models, focusing on the correlation between C>G transversions and the development of secondary malignancies .

属性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOZQNOZVFCJNL-KVQBGUIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(SC1N2C=NC(=NC2=O)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](S[C@H]1N2C=NC(=NC2=O)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169514-76-5 | |

| Record name | 5-Aza-4'-thio-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169514765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AZA-4'-THIO-2'-DEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2PTN0RZF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。